molecular formula C17H24N4O2 B12911140 2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one CAS No. 927435-04-9

2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one

Cat. No.: B12911140
CAS No.: 927435-04-9
M. Wt: 316.4 g/mol
InChI Key: NMWZMQYBIXSDGZ-UHFFFAOYSA-N
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Description

2-Amino-6-(5-(3-(dimethylamino)phenoxy)pentyl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an amino group at the second position, a dimethylamino group attached to a phenoxy moiety, and a pentyl chain linking these functional groups to the pyrimidine core.

Properties

CAS No.

927435-04-9

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-amino-4-[5-[3-(dimethylamino)phenoxy]pentyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C17H24N4O2/c1-21(2)14-8-6-9-15(12-14)23-10-5-3-4-7-13-11-16(22)20-17(18)19-13/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H3,18,19,20,22)

InChI Key

NMWZMQYBIXSDGZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC=C1)OCCCCCC2=CC(=O)NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(5-(3-(dimethylamino)phenoxy)pentyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of the Amino Group: The amino group at the second position can be introduced via nucleophilic substitution reactions using appropriate amines.

    Attachment of the Phenoxy Moiety: The phenoxy group can be introduced through etherification reactions, where a phenol derivative reacts with an alkyl halide.

    Linking the Pentyl Chain: The pentyl chain can be attached through alkylation reactions, using appropriate alkyl halides and base catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the phenoxy moiety, potentially leading to the formation of dihydropyrimidines or reduced phenols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides, acyl chlorides, and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of dihydropyrimidines or reduced phenols.

    Substitution: Introduction of various alkyl, acyl, or aryl groups at the amino or phenoxy positions.

Scientific Research Applications

2-Amino-6-(5-(3-(dimethylamino)phenoxy)pentyl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-6-(5-(3-(dimethylamino)phenoxy)pentyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Similar pyrimidine core with different substituents.

    2-Amino-6-(4-methoxyphenyl)pyrimidin-4(3H)-one: Similar structure with a methoxy group instead of a dimethylamino group.

    2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one: Similar structure with a chloro group instead of a dimethylamino group.

Uniqueness: 2-Amino-6-(5-(3-(dimethylamino)phenoxy)pentyl)pyrimidin-4(3H)-one is unique due to the presence of the dimethylamino group and the pentyl chain, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further investigation in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H24_{24}N4_{4}O
  • Molecular Weight : 304.40 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, related pyrimidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

  • In Vitro Studies : A study conducted by the National Cancer Institute (NCI) tested several pyrimidine derivatives against 60 cancer cell lines. Notably, a compound structurally related to our target exhibited broad-spectrum anticancer activity with an IC50_{50} value indicating effective inhibition of cell proliferation in leukemia and solid tumors .
CompoundCell Line TestedIC50_{50} (µM)Mechanism of Action
Compound 1cHL60 (Leukemia)0.0034PI3Kδ inhibition, apoptosis induction
Compound XIXSW480 (Colon Cancer)11.08G2/M phase arrest, apoptosis via Bax upregulation

Mechanistic Insights

The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest. For example, compound 1c was shown to activate caspase pathways and modulate Bcl-2 family proteins, leading to increased apoptosis in treated cells . Additionally, studies have indicated that these compounds can disrupt mitochondrial membrane potential, which is critical for triggering apoptotic pathways .

Case Studies

Several case studies have highlighted the effectiveness of pyrimidine derivatives in preclinical settings:

  • Case Study on Compound 1c :
    • Objective : Evaluate anticancer efficacy.
    • Findings : Demonstrated high selectivity towards leukemia cells with minimal toxicity to normal cells.
    • : Compound 1c shows promise as a lead compound for further drug development targeting leukemia.
  • Case Study on Compound XIX :
    • Objective : Investigate cytotoxic effects on colon cancer cells.
    • Findings : Induced significant apoptosis and cell cycle arrest at G2/M phase.
    • : Supports the potential use of pyrimidine derivatives in colorectal cancer therapy.

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